2-(Benzyloxy)-2-(4-chlorophenyl)ethanamine
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Overview
Description
2-(Benzyloxy)-2-(4-chlorophenyl)ethanamine is an organic compound that belongs to the class of phenethylamines This compound features a benzyloxy group and a chlorophenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-2-(4-chlorophenyl)ethanamine typically involves the following steps:
Starting Materials: Benzyl alcohol, 4-chlorobenzaldehyde, and ethanamine.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, optimized catalysts, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-2-(4-chlorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-2-(4-chlorophenyl)ethanamine depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-2-phenylethanamine: Lacks the chlorophenyl group.
2-(4-Chlorophenyl)ethanamine: Lacks the benzyloxy group.
2-(Benzyloxy)-2-(4-fluorophenyl)ethanamine: Contains a fluorine atom instead of chlorine.
Uniqueness
2-(Benzyloxy)-2-(4-chlorophenyl)ethanamine is unique due to the presence of both benzyloxy and chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-phenylmethoxyethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c16-14-8-6-13(7-9-14)15(10-17)18-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVNJCYHNSLOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CN)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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